

Technical Guide: Benzenesulfonyl Bromide Spectroscopic Analysis

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Compound of Interest

Compound Name: *Benzenesulfonyl Bromide*

CAS No.: 2297-65-6

Cat. No.: B1279159

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Executive Summary

Benzenesulfonyl bromide (CAS: 98-58-8) is a critical electrophilic reagent used primarily in organic synthesis for the introduction of the benzenesulfonyl protecting group and the formation of sulfonamides and sulfonate esters. Due to the lability of the sulfur-bromine bond, this compound exhibits high reactivity toward nucleophiles.

This guide provides a definitive reference for the spectroscopic characterization of **benzenesulfonyl bromide**. It synthesizes mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) data into a cohesive analytical framework. The content is designed for researchers requiring rigorous structural confirmation and purity assessment.

Part 1: Chemical Profile & Safety Architecture

Before spectroscopic analysis, the physical state and safety profile must be established to ensure experimental integrity.

Physicochemical Properties

Property	Data	Context for Analysis
Molecular Formula		Basis for MS molecular ion calculation.
Molecular Weight	221.07 g/mol	Average mass; isotopic mass is split (see MS section).
Physical State	Liquid / Low-melting Solid	MP: ~-19.5°C. Often appears as a viscous, yellow-to-brown liquid at room temperature.
Boiling Point	118–120°C (at 2 mmHg)	High vacuum required for distillation/purification.
Solubility	, THF, Toluene	Use for standard NMR analysis. Avoid protic solvents (MeOH) to prevent solvolysis.

Operational Safety (Lachrymator Protocol)

CRITICAL WARNING: **Benzenesulfonyl bromide** is a potent lachrymator and corrosive agent.

- Engineering Control: All transfers must occur within a certified chemical fume hood.
- Neutralization: Keep a beaker of 10% aqueous sodium carbonate () nearby to neutralize spills or rinse glassware immediately after use.
- Hydrolysis Risk: The compound hydrolyzes to benzenesulfonic acid and hydrobromic acid (HBr) upon contact with moisture. Ensure all spectroscopic solvents are anhydrous.

Part 2: Spectroscopic Data Analysis

Mass Spectrometry (MS) - Electron Impact (EI)

The mass spectrum of **benzenesulfonyl bromide** is dominated by the unique isotopic signature of bromine (

and

).

Key Diagnostic Features:

- **Molecular Ion Cluster (**
): You will observe a "twin peak" pattern at m/z 220 and 222 with nearly equal intensity (1:1 ratio). This confirms the presence of a single bromine atom.
- **Fragmentation Pathway**: The molecule cleaves sequentially, losing the halogen first, followed by the sulfonyl group.

Fragment Ion	m/z (approx)	Relative Abundance	Structural Assignment
	220 / 222	~25% (1:1 ratio)	Molecular Ion (/)
	141	High	Phenylsulfonyl cation ()
	77	100% (Base Peak)	Phenyl cation ()
	51	Moderate	Aromatic ring fragmentation (benzyne-like)

Infrared Spectroscopy (FT-IR)

The IR spectrum is diagnostic for the sulfonyl functional group. The absence of O-H stretches (unless hydrolyzed) and the presence of strong S=O bands are the primary indicators.

Frequency ()	Vibration Mode	Intensity	Diagnostic Note
3060 - 3090	Stretch	Weak	Characteristic of aromatic rings.
1360 - 1380	Asymmetric Stretch	Strong	The "Flagship" peak for sulfonyl halides.
1160 - 1180	Symmetric Stretch	Strong	Confirms the sulfonyl moiety ().
1580, 1480	Ring Stretch	Medium	Typical benzene ring "breathing" modes.
680 - 750	Out-of-plane bend	Strong	Indicates monosubstituted benzene ring.

Nuclear Magnetic Resonance (NMR)

Solvent: Deuterated Chloroform (

). Note: Chemical shifts (

) are reported relative to TMS (0 ppm).[1]

NMR Data (400 MHz)

The sulfonyl group is strongly electron-withdrawing, causing significant deshielding of the ortho protons.

Shift (ppm)	Multiplicity	Integration	Assignment	Coupling (Hz)
7.95 - 8.05	Doublet (d)	2H	Ortho ()	Hz
7.65 - 7.75	Triplet (t)	1H	Para ()	Hz
7.55 - 7.65	Triplet (t)	2H	Meta ()	Hz

Interpretation: The ortho protons appear most downfield due to the inductive and anisotropic effect of the

group. The para proton is typically slightly downfield of the meta protons, distinguishing it from the standard benzene multiplet.

NMR Data (100 MHz)

Symmetry reduces the 6 aromatic carbons to 4 unique signals.

Shift (ppm)	Carbon Type	Assignment
~145.0	Quaternary ()	Ipsso (- attached to S)
~135.0	Methine ()	Para ()
~129.5	Methine ()	Meta ()
~127.0	Methine ()	Ortho ()

Part 3: Visualization of Analytical Logic

The following diagrams illustrate the fragmentation logic and the structural confirmation workflow.

Mass Spectrometry Fragmentation Pathway

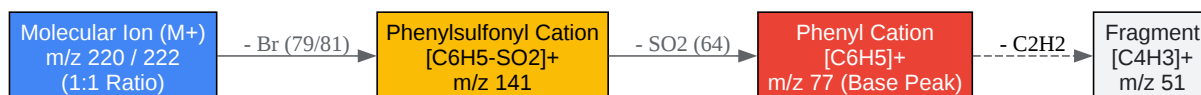


Figure 1: Electron Impact (EI) Fragmentation Pathway of Benzenesulfonyl Bromide

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Caption: Stepwise loss of Bromine and Sulfur Dioxide characteristic of sulfonyl halides.

Structural Confirmation Decision Tree

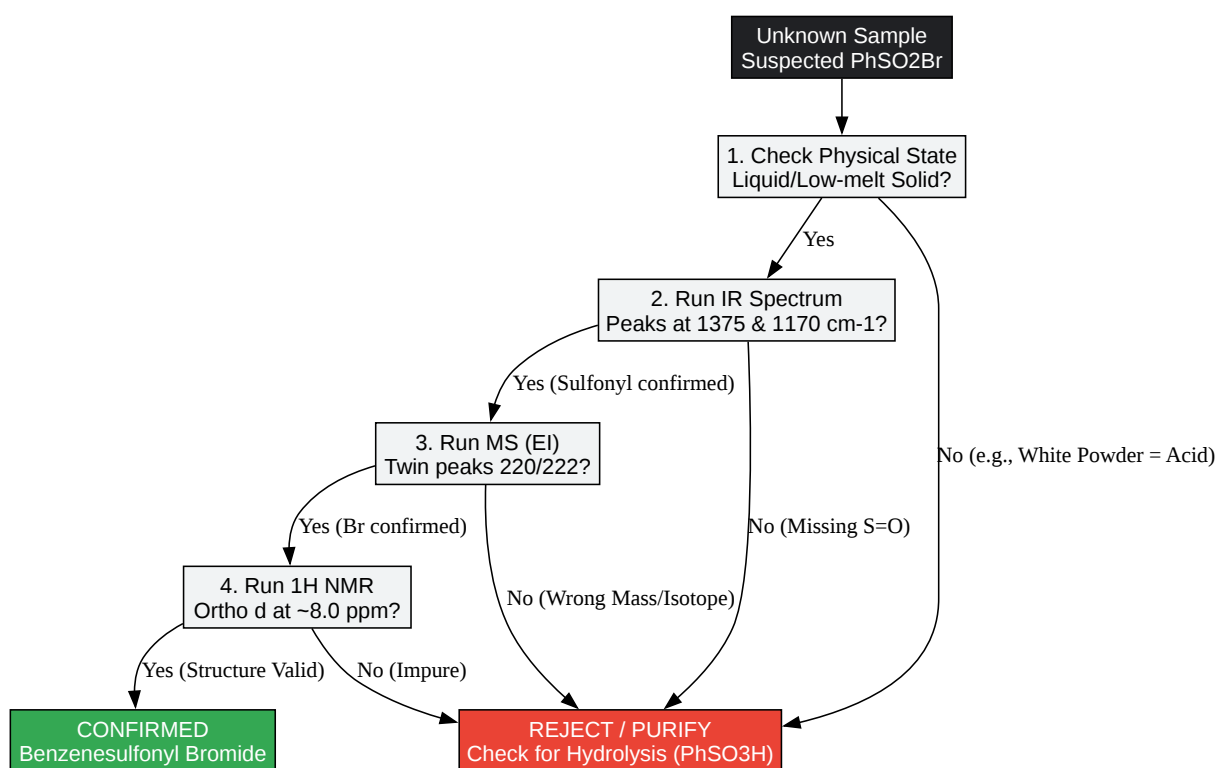


Figure 2: Logical workflow for validating Benzenesulfonyl Bromide purity.

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Caption: Decision tree for confirming identity and ruling out hydrolysis products.

Part 4: Experimental Protocol - Purity Assessment

Since **benzenesulfonyl bromide** degrades to benzenesulfonic acid (a solid) upon exposure to moisture, a purity check is essential before use in sensitive synthesis.

Protocol: Rapid NMR Purity Assay

Objective: Quantify the ratio of active sulfonyl bromide vs. hydrolyzed sulfonic acid.

- Sampling:
 - Take a 50 μL aliquot of the liquid **benzenesulfonyl bromide**.
 - Note: If the sample is solid/frozen, warm gently to 25°C to melt. If it remains solid at >25°C, significant hydrolysis has likely occurred.
- Preparation:
 - Dissolve in 600 μL of anhydrous .
 - Crucial: Do not use DMSO-
if possible, as it is hygroscopic and may accelerate hydrolysis during the run, complicating integration.
- Acquisition:
 - Run a standard proton () scan (8 scans is usually sufficient).
 - Set relaxation delay () to >5 seconds for accurate integration.
- Analysis:
 - Active Reagent: Integrate the ortho doublet at ~8.0 ppm.
 - Impurity (Acid): Look for the ortho doublet of benzenesulfonic acid, which typically shifts upfield to ~7.8 - 7.9 ppm (depending on concentration and water content).
 - Calculation:

[2]

References

- National Institute of Standards and Technology (NIST). Benzenesulfonyl chloride (Analogous Spectral Data). NIST Chemistry WebBook, SRD 69.[3] [\[Link\]](#)
- PubChem. **Benzenesulfonyl bromide** (Compound Summary). National Library of Medicine. [\[4\]](#) [\[Link\]](#)
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (7th Ed). John Wiley & Sons. (Standard reference for characteristic IR/NMR group frequencies).

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Sources

- 1. scs.illinois.edu [scs.illinois.edu]
- 2. Benzenesulfonamide(98-10-2) IR Spectrum [chemicalbook.com]
- 3. Benzenesulfonyl chloride [webbook.nist.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
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